
N-(双-3-氯-4-羟基苄基)-5Z,8Z,11Z,14Z-二十碳四烯酰胺
描述
O-2093 是一种化学化合物,以其作为花生四烯乙醇胺摄取抑制剂的作用而闻名。花生四烯乙醇胺是一种内源性大麻素神经递质,O-2093 通过阻止其再摄取来帮助增加其水平。 这种化合物因其潜在的治疗效果而受到研究,特别是在神经系统疾病的背景下 .
科学研究应用
O-2093 具有以下几种科学研究应用:
化学: 它被用作工具化合物来研究花生四烯乙醇胺摄取及其抑制的机制。
生物学: 研究人员使用 O-2093 来研究花生四烯乙醇胺在各种生物过程中的作用,包括疼痛调节和神经保护。
医学: 该化合物因其调节内源性大麻素信号传导的能力,在治疗多发性硬化症和慢性疼痛等神经系统疾病方面具有潜在的治疗应用。
工业: O-2093 用于开发针对内源性大麻素系统的新药 .
作用机制
O-2093 通过抑制花生四烯乙醇胺的再摄取而发挥其作用,从而增加其细胞外水平。这种抑制是通过阻断花生四烯乙醇胺转运蛋白实现的,阻止花生四烯乙醇胺被再吸收回细胞。 花生四烯乙醇胺水平的升高增强了其与大麻素受体的相互作用,导致各种生理效应,如止痛和抗炎反应 .
生化分析
Biochemical Properties
O-2093 plays a significant role in biochemical reactions due to its ability to inhibit the reuptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter
Cellular Effects
The cellular effects of O-2093 are primarily related to its role as an AEA reuptake inhibitor By inhibiting the reuptake of AEA, O-2093 can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of O-2093 involves its interaction with the endocannabinoid system as an AEA reuptake inhibitor This inhibition can lead to increased levels of AEA in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors
准备方法
O-2093 的合成涉及多个步骤,从中间体的制备开始。主要的合成路线包括在特定条件下使 (5Z,8Z,11Z,14Z)-二十碳四烯酸与 N,N-双(3-氯-4-羟基苄基)胺反应,形成最终产物。 反应条件通常涉及使用有机溶剂和催化剂来促进反应 .
对于工业生产,该过程通过仔细控制反应参数来扩大规模,以确保高产率和纯度。 该化合物通常通过多步工艺合成,每一步都针对效率和成本效益进行优化 .
化学反应分析
O-2093 经历了各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
取代: O-2093 可以进行取代反应,其中分子中的一个或多个原子被不同的原子或基团取代。
在这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于使用的具体反应条件和试剂 .
相似化合物的比较
O-2093 在对花生四烯乙醇胺摄取抑制的高选择性方面是独一无二的,在其他大麻素受体(如 CB1 和 CB2)上的活性很小。类似的化合物包括:
- O-2247
- O-2248
- O-3246
- O-3262
这些化合物与 O-2093 在结构上相似,但在其特异性活性谱和效力方面有所不同。 O-2093 因其强大的花生四烯乙醇胺摄取抑制能力及其在神经系统疾病中的治疗潜力而脱颖而出 .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQDZXKLCOTGV-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of O-2093?
A1: O-2093 acts primarily as an inhibitor of anandamide uptake. [, , ] Anandamide is an endocannabinoid, a naturally occurring signaling molecule that activates cannabinoid receptors in the brain and body. By blocking anandamide uptake, O-2093 increases the levels of this endocannabinoid in the synaptic cleft, leading to enhanced activation of cannabinoid receptors.
Q2: Does O-2093 interact with cannabinoid receptors directly?
A2: While O-2093 enhances the effects of anandamide, a cannabinoid receptor agonist, studies indicate that it does not directly activate cannabinoid receptors itself. [] This suggests that its effects are primarily mediated through increasing the availability of endogenous anandamide.
Q3: What structural modifications of O-2093 have been explored and what are their implications on its activity?
A3: Researchers have investigated the structure-activity relationship of O-2093 by creating and testing various analogs. These modifications included N-methylation, replacing the amide group with urea or thiourea, and altering the vanillyl group. [] Interestingly, some analogs retained activity on targets like the vanilloid receptor TRPV1 and the anandamide membrane transporter (AMT), while others showed increased potency in inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. [] These findings highlight the possibility of fine-tuning the pharmacological profile of O-2093 through structural modifications for potential therapeutic applications.
Q4: What are the implications of O-2093's interaction with TRPV1 receptors?
A4: Although O-2093 was initially designed as a hybrid molecule incorporating structural features of both anandamide and capsaicin (a TRPV1 agonist), research suggests that its cannabimimetic effects might not solely rely on TRPV1 activation. [] While some analogs with high affinity for TRPV1 induced a response in the mouse "tetrad" (a set of behavioral tests for cannabimimetic activity), the most potent compound in this regard did not activate TRPV1. [] This suggests the involvement of other, potentially unidentified, receptors in mediating O-2093's effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


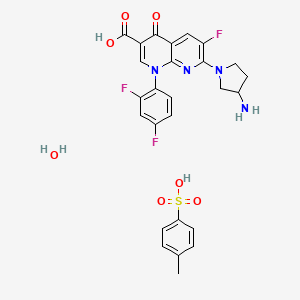
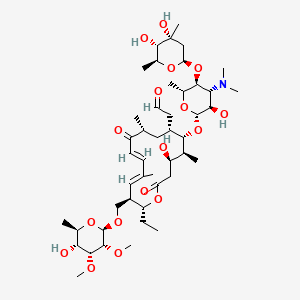
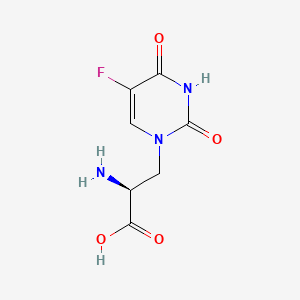

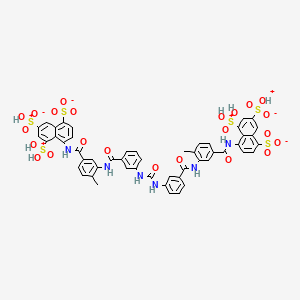
![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)
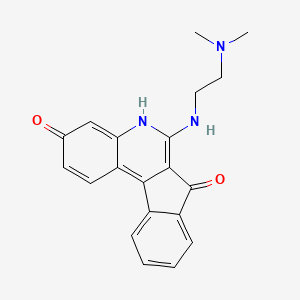

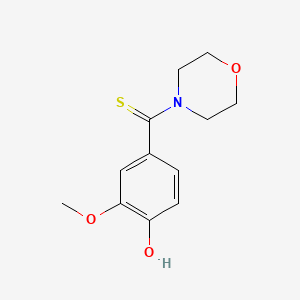
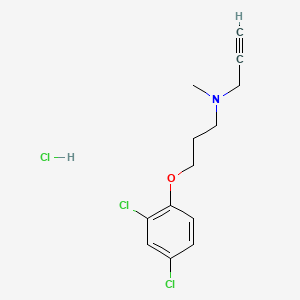

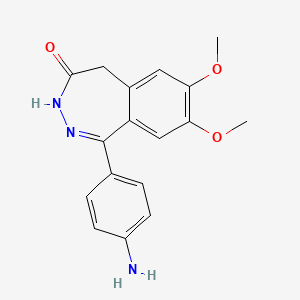
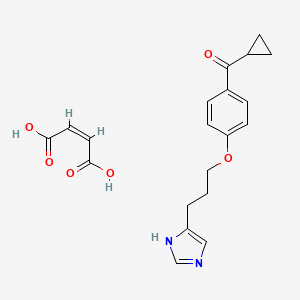
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)
